3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2-chlorobenzyl group, an ethoxy group, and a phenylsulfonyl group. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, ethoxyquinoline, and phenylsulfonyl chloride. The synthesis process may involve:
Nucleophilic Substitution: The reaction between 2-chlorobenzyl chloride and ethoxyquinoline under basic conditions to form an intermediate.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Cyclization: The final step involves cyclization to form the quinoline core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like 2-chloroquinoline and 6-ethoxyquinoline share structural similarities.
Sulfonyl Compounds: Phenylsulfonyl derivatives such as phenylsulfonyl chloride and phenylsulfonyl hydrazide.
Uniqueness: 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZIKNAXONSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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